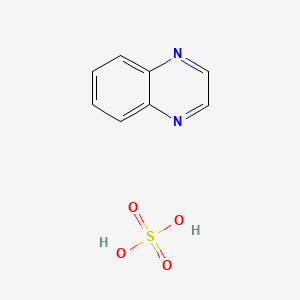
Quinoxaline, sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinoxaline, sulfate is a compound that belongs to the class of bicyclic aromatic heterocyclic systems, also known as benzopyrazines. This compound contains a benzene ring fused with a pyrazine ring. Quinoxaline derivatives have garnered significant attention due to their potential biological and pharmaceutical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of aromatic 1,2-diamines with 1,2-dicarbonyl compounds. This reaction can be carried out under various conditions, including refluxing in ethanol or acetic acid for several hours . Recent advancements have introduced greener and more efficient methods, such as using sulfated polyborate as a recyclable catalyst under solvent-free conditions .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs eco-friendly catalysts and conditions to ensure high yields and minimal environmental impact. Methods such as microwave irradiation, sonication, and ball mill heating have been developed to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Quinoxaline, sulfate undergoes various chemical reactions, including:
Oxidation: Quinoxaline derivatives can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert quinoxaline derivatives into dihydroquinoxalines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like bromine, chlorine, and various nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
Quinoxaline, sulfate and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of quinoxaline, sulfate involves its interaction with specific molecular targets and pathways. For instance, certain quinoxaline derivatives act as kinase inhibitors, interfering with signaling pathways involved in cell proliferation and survival . Additionally, some derivatives exhibit antimicrobial activity by targeting bacterial enzymes and disrupting essential metabolic processes .
Comparaison Avec Des Composés Similaires
Quinoxaline, sulfate can be compared with other similar compounds, such as:
Quinoline: Another nitrogen-containing heterocyclic compound with significant pharmacological activities.
Quinazoline: Known for its anticancer properties and use in drug development.
Cinnoline: Exhibits various biological activities and is used in medicinal chemistry.
This compound stands out due to its unique combination of a benzene and pyrazine ring, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
6119-81-9 |
|---|---|
Formule moléculaire |
C8H8N2O4S |
Poids moléculaire |
228.23 g/mol |
Nom IUPAC |
quinoxaline;sulfuric acid |
InChI |
InChI=1S/C8H6N2.H2O4S/c1-2-4-8-7(3-1)9-5-6-10-8;1-5(2,3)4/h1-6H;(H2,1,2,3,4) |
Clé InChI |
STAJLSYINUVEDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=CC=N2.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


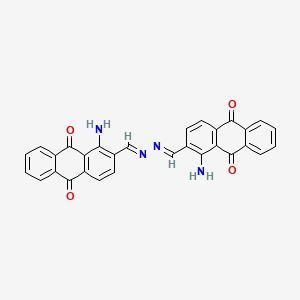
![2-[(1,3-Thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B14728564.png)
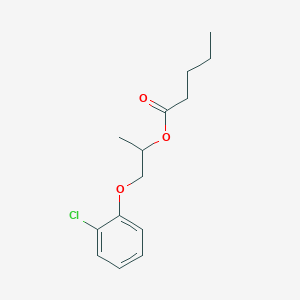
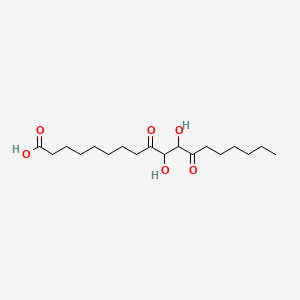
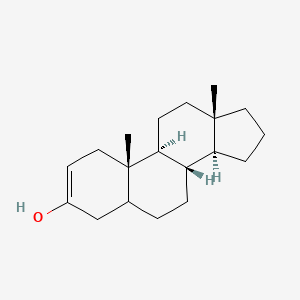
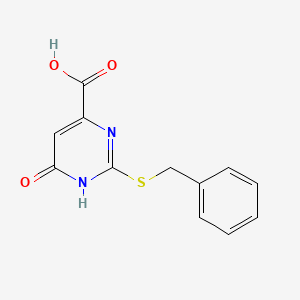
![6-Acetyl-3a,5a-dimethyltetradecahydrodicyclopenta[a,f]naphthalen-2(1h)-one](/img/structure/B14728587.png)
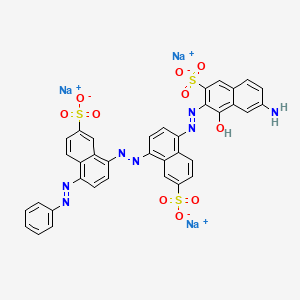
![Diethyl[(4-methylphenyl)amino]propanedioate](/img/structure/B14728592.png)
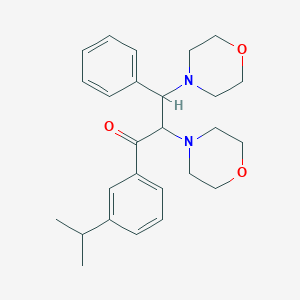
![5-Amino-5-[(dimethylamino)methyl]pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B14728604.png)
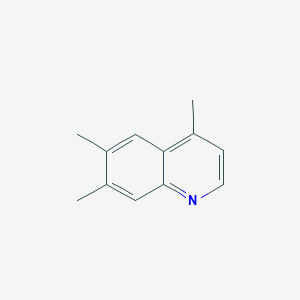
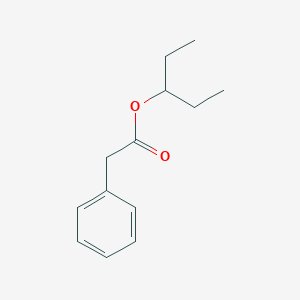
![[5-(2,4-Dioxopyrimidin-1-yl)-2-(trityloxymethyl)oxolan-3-yl] methanesulfonate](/img/structure/B14728617.png)
